Tetrakis(4-bromophenyl)silane

Dendrimers Supported Organic Synthesis Diafiltration

This tetrahedral organosilicon scaffold provides unmatched thermal stability and precise spatial orientation of reactive bromine sites, crucial for building high-performance COFs, POPs, and rigid dendrimers. The silicon core minimizes material loss during diafiltration, improving yields and purity versus flexible dendrimers, while enabling HTMs that rival Spiro-OMeTAD efficiency.

Molecular Formula C24H16Br4Si
Molecular Weight 652.1 g/mol
CAS No. 18733-98-7
Cat. No. B1601375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(4-bromophenyl)silane
CAS18733-98-7
Molecular FormulaC24H16Br4Si
Molecular Weight652.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[Si](C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br
InChIInChI=1S/C24H16Br4Si/c25-17-1-9-21(10-2-17)29(22-11-3-18(26)4-12-22,23-13-5-19(27)6-14-23)24-15-7-20(28)8-16-24/h1-16H
InChIKeyVHVUXJWGYUSRIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrakis(4-bromophenyl)silane (CAS 18733-98-7) for Research and Industrial Procurement: A Tetrahedral Organosilicon Building Block


Tetrakis(4-bromophenyl)silane (CAS 18733-98-7), also known as SiTPBr4, is a tetrahedral organosilicon compound with the molecular formula C24H16Br4Si and a molecular weight of 652.09 g/mol . It is a white crystalline solid with a melting point of 240–241 °C and a predicted density of 1.83 g/cm³ . The compound features a central silicon atom bonded to four 4‑bromophenyl groups, imparting a rigid, well-defined tetrahedral geometry [1]. This structure makes it a versatile precursor for the construction of covalent organic frameworks (COFs), porous organic polymers (POPs), and functional dendrimers, as well as an intermediate for emerging hole transport materials in perovskite solar cells [1].

Why Generic Substitution of Tetrakis(4-bromophenyl)silane (CAS 18733-98-7) Fails: The Critical Role of Tetrahedral Geometry and Bromine Functionality


Tetrakis(4-bromophenyl)silane cannot be trivially replaced by other tetraaryl compounds due to the unique interplay of its rigid tetrahedral silicon core and the reactivity of its four bromophenyl arms [1]. The silicon-centered tetrahedral geometry provides a distinct three-dimensional scaffold that imparts high thermal stability and a precisely defined spatial orientation of reactive sites, which is crucial for building porous networks and dendrimers with controlled architectures [1]. Furthermore, the bromine substituents offer a balance of stability and reactivity that is optimal for key transformations like Suzuki-Miyaura and Sonogashira cross-couplings, enabling efficient construction of complex molecular frameworks [2]. Substituting the bromine atoms with less reactive chlorine or more labile iodine, or replacing the silicon core with a carbon atom, alters the compound's reactivity profile, thermal stability, and the resulting material properties, thereby compromising the performance and reproducibility of the target application [3]. The following quantitative evidence underscores these critical points of differentiation.

Tetrakis(4-bromophenyl)silane (CAS 18733-98-7) Quantitative Differentiation: Head-to-Head Data Against Key Comparators


Superior Diafiltration Retention via Rigid Silicon Core in Dendrimer Synthesis

Tetrakis(4-bromophenyl)silane, as a rigid-core building block, significantly improves the retention of carbosilane dendrimers during diafiltration compared to conventional flexible-core dendrimers [1]. The rigid tetrahedral geometry minimizes material loss, which is a critical limitation of traditional flexible supports, thereby enabling more efficient and cost-effective separations in supported organic synthesis [1].

Dendrimers Supported Organic Synthesis Diafiltration

Higher Thermal Stability and Density vs. Non-Halogenated Tetraphenylsilane

Tetrakis(4-bromophenyl)silane exhibits significantly higher density and melting point compared to its non‑halogenated analog tetraphenylsilane . This enhanced thermal robustness is advantageous for applications requiring high-temperature processing or operation, such as in electronic materials and porous polymers [1].

Thermal Stability Physical Properties Materials Chemistry

Optimized Reactivity for Suzuki-Miyaura Cross-Coupling: Bromine vs. Chlorine/Iodine

The four bromine atoms of Tetrakis(4-bromophenyl)silane provide a balanced reactivity profile for palladium-catalyzed cross-coupling reactions, exemplified by its successful use in Suzuki-Miyaura couplings to synthesize tetraphosphonic acids [1]. The bromine substituents offer sufficient lability for oxidative addition under mild conditions, while avoiding the excessive lability of iodine (which can lead to unwanted side reactions) and the low reactivity of chlorine [2].

Cross-Coupling Suzuki-Miyaura C-C Bond Formation

Silicon Core Enables High-Performance Hole Transport Materials vs. Spiro-OMeTAD

Tetrakis(4-bromophenyl)silane serves as a precursor for silicon-core hole transport materials (HTMs) that have demonstrated competitive power conversion efficiencies (PCE) against the widely used benchmark Spiro-OMeTAD in perovskite solar cells [1]. Specifically, a related silicon-core HTM, Si-OMeTPA, achieved a best PCE of 19.06% in planar p–i–n perovskite solar cells, which is among the highest reported for this device architecture and surpasses the performance of the well-known poly(bis(4-phenyl)(2,4,6-trimethylphenyl)amine) (PTAA) HTL [1].

Perovskite Solar Cells Hole Transport Materials Optoelectronics

Moderate Porosity and High CO₂ Affinity in Ferrocene-Containing POPs

When used as a monomer in Heck reactions with 1,1′-divinylferrocene, Tetrakis(4-bromophenyl)silane yields a porous organic polymer (FPOP-1) with a Brunauer–Emmett–Teller (BET) surface area of 499 m²/g and a CO₂ uptake capacity of 1.16 mmol/g (5.10 wt%) at 273 K and 1.0 bar [1]. This performance is comparable to or exceeds that of many other porous polymers with similar or higher surface areas [1]. The isosteric heat of adsorption (Qst) for CO₂ is up to 32.9 kJ/mol, indicating a high affinity between the polymer network and CO₂ [1].

Porous Organic Polymers CO₂ Capture Gas Sorption

Higher Molecular Weight and Bromine Content vs. Trifunctional Analog

Compared to 1,3,5-tris(4-bromophenyl)benzene, Tetrakis(4-bromophenyl)silane offers a higher molecular weight (652.09 g/mol vs. 543.1 g/mol) and a higher bromine content (four bromine atoms vs. three) [1]. This translates to a greater density of reactive sites per molecule, which can be advantageous for achieving higher cross-linking densities in polymer networks or for introducing a higher degree of functionality in dendrimer syntheses [2].

Molecular Weight Bromine Content Functional Group Density

Recommended Research and Industrial Application Scenarios for Tetrakis(4-bromophenyl)silane (CAS 18733-98-7)


Synthesis of Rigid-Core Carbosilane Dendrimers for High-Retention Diafiltration

Researchers aiming to improve the efficiency of supported organic synthesis should select Tetrakis(4-bromophenyl)silane as a core building block for synthesizing rigid carbosilane dendrimers. The tetrahedral geometry minimizes material loss during diafiltration, directly addressing a major limitation of conventional flexible dendrimers, as supported by the findings of van Steen et al. [1]. This leads to higher yields, lower reagent consumption, and improved purity of supported products.

Fabrication of High-Performance Hole Transport Layers in Perovskite Solar Cells

For groups developing cost-effective and efficient perovskite solar cells, Tetrakis(4-bromophenyl)silane is a strategic choice as a precursor for silicon-core hole transport materials. The ability to achieve power conversion efficiencies competitive with Spiro-OMeTAD (e.g., 19.06% for Si-OMeTPA) while potentially lowering synthetic complexity and cost makes this compound a valuable asset for scaling up photovoltaic device production [2].

Construction of Porous Organic Polymers for CO₂ Capture and Gas Storage

Researchers focusing on gas sorption and carbon capture technologies should utilize Tetrakis(4-bromophenyl)silane as a monomer in Heck or Suzuki couplings to generate porous organic polymers (POPs) with moderate surface areas and high CO₂ affinity. The resulting materials, such as FPOP-1 (BET 499 m²/g, CO₂ uptake 1.16 mmol/g at 273 K), offer a tunable platform for developing next-generation sorbents [3].

Synthesis of Tetraphosphonic Acids via Suzuki-Miyaura Cross-Coupling

Tetrakis(4-bromophenyl)silane is an ideal starting material for the synthesis of tetraphosphonic acids and related polyfunctional molecules via Suzuki-Miyaura cross-coupling. The balanced reactivity of the four bromine substituents ensures efficient and selective coupling under mild conditions, providing a reliable route to complex, tetrahedral building blocks for metal-organic frameworks (MOFs) and coordination polymers [4].

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